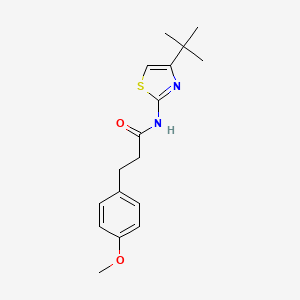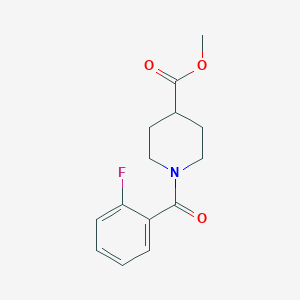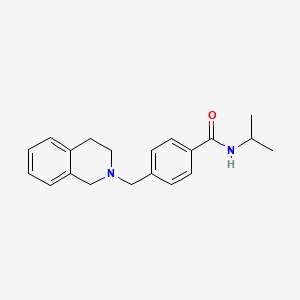
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, also known as MTT-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT-3 is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
実験室実験の利点と制限
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
合成法
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained through the removal of the protecting group using hydrochloric acid. Other synthesis methods include the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学的研究の応用
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)14-11-22-16(18-14)19-15(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFXFBAGAVPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



cyanamide](/img/structure/B5865161.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)


![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)